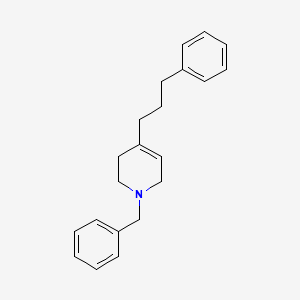

1-Benzyl-4-(3-phenylpropyl)-1,2,3,6-tetrahydropyridine

説明

1-Benzyl-4-(3-phenylpropyl)-1,2,3,6-tetrahydropyridine (BPPT) is a small molecule that has been studied extensively for its potential applications in medicinal chemistry and drug research. BPPT is a structural analog of the neurotransmitter dopamine, and it is considered to be a promising lead compound in the development of drugs targeting the dopaminergic system. BPPT has been used in a variety of scientific studies, and its pharmacological effects have been investigated in a number of animal models.

将来の方向性

Future research directions could involve the synthesis and biological evaluation of 1-Benzyl-4-(3-phenylpropyl)-1,2,3,6-tetrahydropyridine and related compounds for potential applications in medicinal chemistry. For instance, 4-aminopiperidines have shown remarkable antifungal activity, suggesting potential for further development .

作用機序

Target of Action

The primary target of 1-Benzyl-4-(3-phenylpropyl)-1,2,3,6-tetrahydropyridine is the dopamine transporter . This transporter plays a crucial role in the regulation of dopamine levels in the brain by facilitating the reuptake of dopamine from the synapse back into the neurons .

Mode of Action

This compound acts as a potent and selective dopamine reuptake inhibitor . By inhibiting the dopamine transporter, it prevents the reuptake of dopamine, thereby increasing the concentration of dopamine in the synapse . This leads to an enhanced and prolonged signal of the neurotransmitter dopamine.

Biochemical Pathways

The increased dopamine concentration in the synapse can affect various downstream biochemical pathways. Dopamine is a critical neurotransmitter that plays a role in several functions including mood regulation, reward-motivated behavior, motor control, and several endocrine functions. Therefore, the inhibition of its reuptake can have significant effects on these dopamine-dependent pathways .

Result of Action

The result of the action of this compound is an increase in the synaptic concentration of dopamine. This can lead to enhanced dopamine signaling, which can have various effects depending on the specific dopaminergic pathways involved. For instance, it could potentially lead to improved mood or increased reward-motivated behavior .

特性

IUPAC Name |

1-benzyl-4-(3-phenylpropyl)-3,6-dihydro-2H-pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N/c1-3-8-19(9-4-1)12-7-13-20-14-16-22(17-15-20)18-21-10-5-2-6-11-21/h1-6,8-11,14H,7,12-13,15-18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJKHELOCNIIEFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC=C1CCCC2=CC=CC=C2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80593142 | |

| Record name | 1-Benzyl-4-(3-phenylpropyl)-1,2,3,6-tetrahydropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80593142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70152-27-1 | |

| Record name | 1-Benzyl-4-(3-phenylpropyl)-1,2,3,6-tetrahydropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80593142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

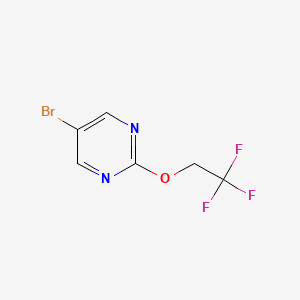

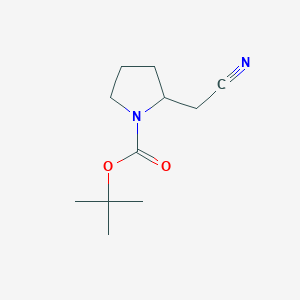

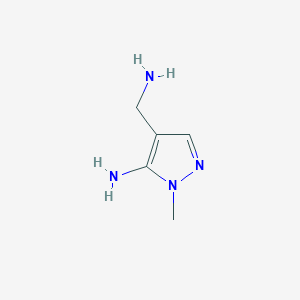

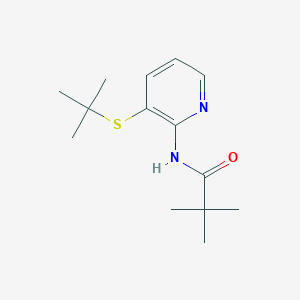

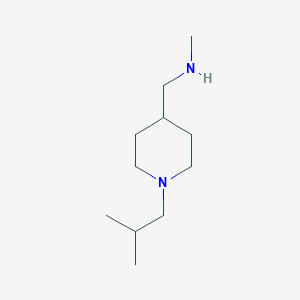

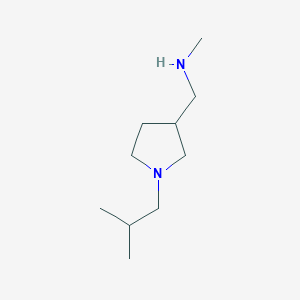

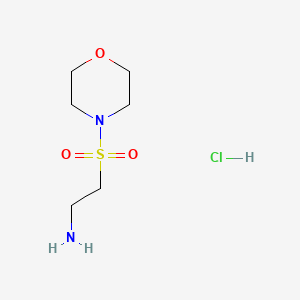

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine](/img/structure/B1289478.png)

![4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine](/img/structure/B1289511.png)

![2,2-dimethyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide](/img/structure/B1289515.png)